3-Azaspiro(5.5)undecane hydrochloride

Descripción

The exact mass of the compound 3-Azaspiro[5.5]undecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Azaspiro(5.5)undecane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azaspiro(5.5)undecane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

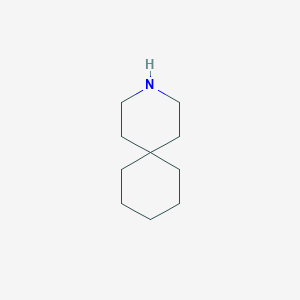

Structure

3D Structure

Propiedades

IUPAC Name |

3-azaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKZVQBLDHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347214 | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-01-5, 180-44-9 | |

| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic aliphatic amine that has garnered significant interest in medicinal chemistry, particularly for its potent antiviral activity. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its primary applications in drug development.

Chemical Identity and Physical Properties

3-Azaspiro[5.5]undecane hydrochloride is the hydrochloride salt of the parent compound, 3-Azaspiro[5.5]undecane. The presence of the hydrochloride salt enhances its stability and aqueous solubility, which are desirable characteristics for a drug candidate.

| Property | Value | Source(s) |

| Chemical Name | 3-Azaspiro[5.5]undecane hydrochloride | [1] |

| Synonyms | 4,4-Pentamethylenepiperidine hydrochloride | [2] |

| CAS Number | 1125-01-5 | [1] |

| Molecular Formula | C₁₀H₂₀ClN | [1] |

| Molecular Weight | 189.73 g/mol | [1] |

| Physical Appearance | White to off-white solid | [3] |

| Solubility | Water: 100 mg/mL | [2] |

Note: While a specific experimental melting point is not consistently reported in publicly available literature, its solid form at room temperature is well-documented.

Chemical Structure

The structure of 3-Azaspiro[5.5]undecane hydrochloride features a piperidine ring and a cyclohexane ring sharing a single carbon atom (the spiro center).

Caption: 2D structure of 3-Azaspiro[5.5]undecane hydrochloride.

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is typically achieved through the reduction of its precursor, 3-Azaspiro[5.5]undecane-2,4-dione (also known as 3,3-pentamethylene glutarimide).

Synthesis of the Precursor: 3-Azaspiro[5.5]undecane-2,4-dione

One common method for synthesizing the dione precursor involves the reaction of 1,1-cyclohexanediacetic acid with a source of ammonia, such as formamide or ammonium acetate with acetic anhydride.

Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

Materials:

-

1,1-Cyclohexanediacetic acid

-

Formamide

-

Water

Procedure:

-

Combine 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol) in a 100 mL three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser.[4]

-

Heat the suspension with stirring. The mixture will become a clear, colorless solution.[4]

-

Continue heating and stirring at 150-160°C for 4 hours.[4]

-

Cautiously pour the hot reaction mixture into 40 mL of water. A colorless precipitate will form.[4]

-

Collect the precipitate by filtration, wash with 10 mL of water, and dry under vacuum to yield 3-Azaspiro[5.5]undecane-2,4-dione.[4]

Final Step: Reduction and Salt Formation

The dione precursor is then reduced to form the free base, 3-Azaspiro[5.5]undecane, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Synthetic workflow for 3-Azaspiro[5.5]undecane hydrochloride.

Spectral Characterization (Predicted)

¹H NMR: The spectrum is expected to show broad multiplets for the protons on the cyclohexane and piperidine rings. The protons adjacent to the nitrogen atom will likely be shifted downfield.

¹³C NMR: The spectrum of the free base, 3-Azaspiro[5.5]undecane, would show signals for the spiro carbon, and the methylene carbons of the cyclohexane and piperidine rings. For the precursor, 3-Azaspiro[5.5]undecane-2,4-dione, the carbonyl carbons of the imide would appear significantly downfield (around 172.72 ppm), with other carbons appearing at approximately 42.50 ppm (CH₂ of the glutarimide ring), 35.29 ppm (spiro C), and 32.45, 25.36, and 20.97 ppm for the cyclohexane ring carbons.[5]

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations for the alkane groups (typically in the 2850-2960 cm⁻¹ region) and N-H stretching from the protonated amine.

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (153.27 g/mol ).

Applications in Drug Development

The primary and most well-documented application of 3-Azaspiro[5.5]undecane hydrochloride is as a potent inhibitor of the influenza A virus M2 proton channel. It has shown an IC₅₀ of 1 µM against the wild-type M2 channel.[2] This makes it a significant lead compound in the development of new antiviral therapies, particularly in the context of amantadine-resistant influenza strains.

Safety and Handling

3-Azaspiro[5.5]undecane hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Purity Analysis

The purity of 3-Azaspiro[5.5]undecane hydrochloride can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) is a common and effective method for assessing the purity of pharmaceutical compounds.[6] A typical HPLC analysis would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength.

The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

3-Azaspiro[5.5]undecane hydrochloride is a valuable compound for researchers in the field of antiviral drug discovery. Its straightforward synthesis from commercially available starting materials and its potent inhibition of the influenza A M2 channel make it an attractive scaffold for further development. This guide provides a foundational understanding of its key properties and handling, enabling its effective use in a research and development setting.

References

-

Benchchem. 3-Azaspiro[5.5]undecane-2,4-dione.

-

ECHEMI. 1130-32-1, 3-Azaspiro[5.5]undecane-2,4-dione Formula.

-

ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa.

-

The Royal Society of Chemistry. Compound purity analysis and HPLC data.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.

-

Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes.

-

Chembk. 3-oxa-9-azaspiro[5.5]undecane;hydrochloride.

-

MedChemExpress. 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor.

-

Sigma-Aldrich. 3-Azaspiro[5.5]undecane (hydrochloride) | 1125-01-5.

-

ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.

-

Exclusive Chemistry Ltd. 3-azaspiro[5.5]undecane hydrochloride supplier - CAS 180-44-9.

-

MedChemExpress. 3-Azaspiro[5.5]undecane hydrochloride-COA-530214.

-

ChemicalBook. 3-azaspiro[5.5]undecane hydrochloride | 1125-01-5.

-

Chemsrc. 3-Azaspiro[5.5]undecane | CAS#:180-44-9.

-

Agilent. PURITY AND IMPURITY ANALYSIS.

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0188800).

-

PubChem. 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride | C11H20ClNO2.

-

SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.

-

Biosynth. 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1380300-88-8 | FFC30088.

-

PubMed Central. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19.

-

SpectraBase. 3-Azaspiro[5.5]undecane - Optional[13C NMR] - Spectrum.

-

PubChem. 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile | C12H13N3O2.

-

PubChem. CID 168318420 | C20H38N2.

-

MedChemExpress. 3-Azaspiro[5.5]undecane-9-methanol | PROTAC Linker.

-

BLDpharm. 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

-

PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

-

Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.

-

PubChemLite. 1,3-dioxa-9-azaspiro(5.5)undecane, 5-methyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride.

-

InstaNANO. FTIR Functional Group Database Table with Search.

-

BLDpharm. 1340329-50-1|3-Azaspiro[5.5]undecane-3-sulfonyl chloride.

Sources

4,4-Pentamethylenepiperidine hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of 4,4-Pentamethylenepiperidine Hydrochloride

Introduction: The Significance of a Spirocyclic Scaffold

4,4-Pentamethylenepiperidine hydrochloride, also known as 1-azaspiro[5.5]undecane hydrochloride, is a spirocyclic aliphatic amine. Its rigid, three-dimensional structure, comprised of a piperidine ring fused at the C4 position with a cyclohexane ring, makes it a valuable scaffold in medicinal chemistry and drug development. The piperidine moiety is a common feature in numerous pharmaceuticals, recognized for its role in interacting with biological targets.[1][2][3] Specifically, 4,4-Pentamethylenepiperidine hydrochloride has been identified as a blocker of the M2 proton channel of the influenza A virus, highlighting its potential in antiviral research.[4][5]

The precise characterization of its molecular structure is paramount. For drug development professionals, understanding the exact conformation, bond lengths, angles, and electronic properties is not merely an academic exercise. It is the foundation for structure-activity relationship (SAR) studies, computational modeling, and the rational design of more potent and selective therapeutic agents.[6] This guide provides a comprehensive, field-proven framework for the definitive structural elucidation of 4,4-Pentamethylenepiperidine hydrochloride, synthesizing data from multiple analytical techniques to create a self-validating analytical workflow.

Logical Framework for Structural Elucidation

The confirmation of a chemical structure, particularly for a regulatory or development setting, relies on the convergence of evidence from orthogonal analytical methods. Our approach begins with techniques that confirm the fundamental connectivity and molecular formula, and progresses to those that define its precise three-dimensional architecture.

Caption: Workflow for the comprehensive structural analysis of 4,4-Pentamethylenepiperidine HCl.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial verification step, providing the exact molecular weight and, through high-resolution analysis, the molecular formula. For a hydrochloride salt, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which is ideal for pre-charged molecules. We expect to observe the protonated molecule of the free base ([M+H]⁺).

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a ~1 mg/mL solution of 4,4-Pentamethylenepiperidine hydrochloride in a 50:50 mixture of methanol and deionized water.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Validation: The primary validation is the detection of the monoisotopic mass of the protonated free base (C₁₀H₁₉N) with high accuracy (typically < 5 ppm error).

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₁₀H₁₉N |

| Molecular Weight (HCl Salt) | 189.73 g/mol [4] |

| Monoisotopic Mass (Free Base) | 153.1518 Da |

| Observed Ion ([M+H]⁺) | m/z 154.1596 |

Collision-Induced Dissociation (MS/MS) can further support the structure by revealing characteristic fragmentation patterns, providing confidence in the spirocyclic core.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups and provides a unique "fingerprint" for the molecule.[8][9] For this compound, the spectrum is expected to be relatively simple, dominated by N-H and C-H vibrations. Its primary role here is confirmatory—ensuring the absence of unexpected functionalities (like carbonyls from oxidation) and verifying the presence of the protonated amine.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid 4,4-Pentamethylenepiperidine hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Instrument: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

-

Validation: The protocol is validated by the stability of the baseline and the reproducibility of the spectrum upon repeated measurements.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~3200-2700 | N⁺-H Stretch (Ammonium salt) | Broad, strong absorption |

| ~2930 & ~2850 | C-H Stretch (Aliphatic CH₂) | Strong, sharp peaks |

| ~1600-1500 | N-H Bend | Medium intensity |

| ~1450 | C-H Bend (Scissoring) | Medium intensity |

| ~1100 | C-N Stretch | Medium intensity |

The broadness of the N⁺-H stretch is a hallmark of hydrogen bonding in the solid state, a key feature of the hydrochloride salt.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[12] For 4,4-Pentamethylenepiperidine hydrochloride, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) will establish proton-proton and proton-carbon correlations, respectively, validating the spirocyclic structure.[13] Due to the molecule's high degree of symmetry (a C2 axis passing through the nitrogen and the spiro carbon), a simplified spectrum is anticipated.

Caption: Structure of 4,4-Pentamethylenepiperidine, the free base of the target analyte.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The high symmetry should result in only a few distinct signals for the piperidine and cyclohexane protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to symmetry, only four carbon signals are expected: the spiro C, two distinct piperidine carbons, and three distinct cyclohexane carbons.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

-

-

Validation: The integration of the ¹H NMR signals should correspond to the number of protons for each environment. The correlations observed in the 2D spectra must be consistent with the proposed spirocyclic structure.

Predicted NMR Data Summary (Illustrative, in DMSO-d₆):

| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5-9.5 | Broad singlet | N⁺-H₂ |

| ¹H | ~3.0 | Multiplet | 4H, Piperidine C2/C6 (alpha to N) |

| ¹H | ~1.8 | Multiplet | 4H, Piperidine C3/C5 (beta to N) |

| ¹H | ~1.5 | Multiplet | 10H, Cyclohexane CH₂ |

| ¹³C | ~45 | - | Piperidine C2/C6 |

| ¹³C | ~35 | - | Spiro C4 |

| ¹³C | ~30 | - | Piperidine C3/C5 |

| ¹³C | ~20-35 | - | Cyclohexane Carbons |

Note: Actual chemical shifts can vary based on solvent and concentration. These values are based on typical shifts for similar piperidine and cyclohexane structures.[14][15]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR provides the solution-state structure, X-ray crystallography provides unambiguous, high-resolution proof of the three-dimensional arrangement of atoms in the solid state.[16] This is the gold standard for confirming stereochemistry, conformation, and intermolecular interactions, such as the hydrogen bonding between the ammonium proton and the chloride anion.[17][18] The primary challenge is often growing a single crystal of sufficient quality.

Experimental Protocol (Crystal Growth & Data Collection):

-

Crystal Growth (Self-Validating Step): The ability to grow a well-ordered single crystal is in itself an indication of high sample purity.

-

Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol or an ethanol/water mixture). Cover the container with a perforated film and allow the solvent to evaporate slowly over several days in a vibration-free environment.[19]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.[19]

-

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map. An atomic model is fitted to the electron density and refined to yield the final structure.

-

Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should be low (< 0.05 for a good structure), and by checking for physically reasonable bond lengths and angles.

Conclusion: A Synthesis of Evidence

The structural analysis of 4,4-Pentamethylenepiperidine hydrochloride is a multi-faceted process that requires a logical and systematic application of modern analytical techniques. By integrating the data from Mass Spectrometry, FTIR, NMR, and X-ray Crystallography, a researcher can build an unassailable case for the compound's identity, purity, and three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the trustworthy data essential for advancing research and drug development programs.

References

-

Szałkowska, K., Podlewska, S., Poczta, S., Kuder, K., & Adamczyk, E. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(13), 2447–2460. Available from: [Link]

- Rubiralta, M., Giralt, E., & Diez, A. (1991).

-

Request PDF. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Retrieved from [Link]

- Ahmad, S., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints.

-

Green, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1613-1621. Available from: [Link]

-

Pharmaffiliates. (n.d.). 4,4-Pentamethylenepiperidine hydrochloride. Retrieved from [Link]

-

Proietti Silvestri, I., & Colbon, P. J. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1185-1188. Available from: [Link]

-

de Andrade, J. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1699-1708. Available from: [Link]

-

PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine. HMDB. Retrieved from [Link]

-

R&D Systems. (n.d.). 4,4-Pentamethylenepiperidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

Zhang, Y., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Request PDF. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B) 1,4-butanediol diacrylate, and (C) PEG-PAEs. Retrieved from [Link]

-

Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032. Available from: [Link]

-

Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-980. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. (2021). 4,4′-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Scientific Reports, 11, 16298. Available from: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

van der Weerd, J., & Kazarian, S. G. (2022). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 14(1), 133. Available from: [Link]

-

Ploch, M., et al. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 27(1), 226. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

-

CUNY Academic Works. (2021). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. Retrieved from [Link]

-

MDPI. (2022). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2016). FT-IR SPECTROPHOTOMETRIC ANALYSIS OF OCTENIDINE DIHYDROCHLORIDE AND ITS PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

Sources

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. scbt.com [scbt.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 16. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride | MDPI [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Azaspiro[5.5]undecane Hydrochloride and its Core Scaffold

Abstract

The 3-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for compounds with diverse pharmacological activities. While 3-Azaspiro[5.5]undecane hydrochloride is specifically recognized as a potent inhibitor of the influenza A virus M2 proton channel, the broader class of azaspiro[5.5]undecane derivatives has garnered significant attention for its modulation of sigma receptors. This guide provides a comprehensive technical overview of the dual mechanisms of action associated with this chemical entity. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its antiviral properties and its role as a modulator of critical signaling pathways through sigma receptor interaction. The narrative balances established knowledge with field-proven insights, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Part 1: The Primary Mechanism - Inhibition of Influenza A M2 Proton Channel

3-Azaspiro[5.5]undecane hydrochloride has been identified as a powerful inhibitor of the wild-type influenza A virus M2 protein, with an IC50 value as low as 0.92 µM, a potency significantly greater than that of amantadine.[1][2] The M2 protein is a proton-selective ion channel essential for viral replication. Its primary function is to acidify the interior of the virion upon entry into the host cell's endosome, a process that facilitates the uncoating of the viral ribonucleoprotein (RNP) and its release into the cytoplasm.

Molecular Interaction and Channel Blockade

The inhibitory action of 3-Azaspiro[5.5]undecane hydrochloride is predicated on its ability to bind within the pore of the M2 proton channel.[2] This binding obstructs the passage of protons, thereby preventing the acidification necessary for viral uncoating. The spirocyclic nature of the compound is thought to contribute to a more extensive and stable interaction with the channel compared to amantadine.[2] Solid-state NMR studies have indicated that this compound induces a more uniform conformation of the M2 transmembrane domain and reduces the dynamic disorder of key residues within the channel's helical bundle.[2]

Experimental Workflow: Validating M2 Inhibition

A robust method for assessing the inhibitory activity of compounds like 3-Azaspiro[5.5]undecane hydrochloride is the two-electrode voltage-clamp (TEVC) assay using Xenopus oocytes expressing the M2 protein.

-

Oocyte Preparation: Surgically harvest oocytes from a mature female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Inject the prepared oocytes with cRNA encoding the wild-type influenza A M2 protein. Incubate the oocytes for 2-4 days to allow for protein expression.

-

Electrophysiological Recording:

-

Place an M2-expressing oocyte in a recording chamber continuously perfused with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -20 mV.

-

Apply voltage steps to elicit M2-mediated currents.

-

-

Inhibitor Application:

-

Establish a baseline M2 current in the low pH buffer.

-

Introduce 3-Azaspiro[5.5]undecane hydrochloride into the perfusion buffer at varying concentrations.

-

Record the resulting inhibition of the M2 current.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration of the compound.

-

Plot the concentration-response curve and determine the IC50 value by fitting the data to a sigmoidal dose-response equation.

-

Part 2: The Broader Mechanism - Modulation of Sigma Receptors by the Azaspiro[5.5]undecane Scaffold

The azaspiro[5.5]undecane core is a key pharmacophore in a multitude of compounds that exhibit high affinity for sigma receptors, both sigma-1 (S1R) and sigma-2 (S2R).[3][4] These receptors are implicated in a wide array of cellular functions and are considered important targets for therapeutic intervention in neurodegenerative diseases, cancer, and pain.[5][6][7]

The Sigma-1 Receptor (S1R): A Ligand-Operated Chaperone

The S1R is a unique protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[8] It acts as a chaperone protein, modulating crucial cellular processes such as calcium signaling, ER stress, and ion channel activity.[5][8][9]

Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP).[8] Upon stimulation by agonists or in response to cellular stress, S1R dissociates from BiP and can interact with various client proteins to initiate downstream signaling cascades.[10]

-

Calcium Homeostasis: Activated S1R translocates to modulate the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), facilitating calcium transfer from the ER to the mitochondria.[9][10] This regulation is critical for maintaining cellular energy balance and preventing apoptosis.

-

ER Stress Response: S1R plays a key role in mitigating the unfolded protein response (UPR) by interacting with sensors like PERK and IRE1α, thereby promoting cell survival under stress conditions.[10]

-

Neuroprotection: S1R agonists have been shown to be neuroprotective through the upregulation of brain-derived neurotrophic factor (BDNF) signaling and the modulation of NMDA receptor activity.[11]

Caption: S1R activation by an azaspiro[5.5]undecane agonist.

The Sigma-2 Receptor (S2R/TMEM97): A Proliferation Marker

The S2R, now identified as the transmembrane protein 97 (TMEM97), is overexpressed in rapidly proliferating cells, particularly in various types of cancer, making it a biomarker and a therapeutic target.[6][12][13] S2R ligands can induce apoptosis in tumor cells.[12][13]

The precise signaling mechanisms of S2R are still under active investigation, but it is known to be involved in cholesterol homeostasis and to interact with progesterone receptor membrane component 1 (PGRMC1).[12][14] Modulation of S2R can impact several key cancer-related pathways:

-

Calcium Signaling: Similar to S1R, S2R ligands can affect intracellular calcium levels.[6][15]

-

Apoptosis Induction: S2R agonists have been shown to trigger caspase-dependent apoptosis in cancer cells.[12][13]

-

Cell Proliferation: Antagonists of S2R can promote tumor cell proliferation, while agonists inhibit it.[13]

Caption: S2R-mediated anti-cancer effects of an azaspiro[5.5]undecane agonist.

Experimental Workflow: Characterizing Sigma Receptor Binding and Function

A standard approach to evaluate the interaction of azaspiro[5.5]undecane derivatives with sigma receptors involves competitive radioligand binding assays followed by functional assays to determine agonist or antagonist properties.

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells known to express S1R and S2R (e.g., guinea pig brain for S1R, rat liver for S2R).

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., -pentazocine for S1R, [³H]DTG for S2R in the presence of a masking concentration of (+)-pentazocine), and varying concentrations of the test compound (an azaspiro[5.5]undecane derivative).

-

For non-specific binding determination, include a high concentration of a known non-labeled ligand (e.g., haloperidol).

-

-

Incubation: Incubate the plates at the appropriate temperature and duration to reach equilibrium.

-

Harvesting and Scintillation Counting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki (inhibitory constant) of the test compound by fitting the competition binding data to the Cheng-Prusoff equation.

-

| Receptor | Radioligand | Tissue Source | Non-specific Ligand |

| Sigma-1 | -pentazocine | Guinea Pig Brain | Haloperidol |

| Sigma-2 | [³H]Di-o-tolylguanidine (DTG) | Rat Liver | Haloperidol |

-

Cell Culture and Loading: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) on black-walled, clear-bottom 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Add the azaspiro[5.5]undecane derivative at various concentrations to the wells.

-

Stimulation: After a pre-incubation period, stimulate the cells with a known S1R agonist (e.g., PRE-084) or an agent that induces ER calcium release.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: An agonistic effect will be observed as a direct increase in calcium mobilization, while an antagonistic effect will be seen as a blockade of the response to the known agonist. Quantify the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

3-Azaspiro[5.5]undecane hydrochloride and its structural analogs represent a versatile class of compounds with significant therapeutic potential. The hydrochloride salt itself is a potent inhibitor of the influenza A M2 proton channel, offering a clear antiviral mechanism of action. More broadly, the azaspiro[5.5]undecane scaffold is a highly effective pharmacophore for the design of sigma-1 and sigma-2 receptor modulators. Understanding these dual mechanisms is paramount for drug development professionals seeking to leverage this chemical framework for the treatment of a wide range of pathologies, from viral infections to neurodegenerative disorders and cancer. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of these promising therapeutic agents.

References

-

Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed.[6][12]

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI.[5]

-

Sigma-2 receptor - Wikipedia.[13]

-

3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor | MedChemExpress.[1]

-

Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI.[9]

-

The Sigma-1 Receptor in Cellular Stress Signaling - Frontiers.[8]

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PubMed Central.[11]

-

Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy.[6]

-

Sigma-2 Receptor Ligands: Neurobiological Effects | Bentham Science Publishers.[15]

-

Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - Frontiers.[10]

-

Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PubMed Central.[14]

- 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem.

-

Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - Hong Lab MIT.[2]

- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central.

-

Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed.[3]

-

Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.[4]

- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.

- 3-Azaspiro(5.5)undecane-2,4-dione - PubChem - NIH.

-

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications.[7]

- Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - Frontiers.

- Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry - Benchchem.

- Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.

- Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC.

- DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS - Tesi di dottor

- The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. meihonglab.com [meihonglab.com]

- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 14. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide to its Evaluation as an Influenza A M2 Proton Channel Inhibitor

Abstract

The persistent threat of seasonal and pandemic influenza A virus outbreaks, compounded by the widespread resistance to classic antiviral drugs like amantadine, necessitates the development of novel therapeutic agents. The viral M2 proton channel remains a validated and critical target for inhibiting influenza A replication. This technical guide provides an in-depth exploration of 3-Azaspiro[5.5]undecane hydrochloride, a potent spiro-piperidine class inhibitor of the wild-type M2 channel. We present its mechanism of action, a detailed synthetic protocol, and comprehensive, step-by-step methodologies for its evaluation. These include electrophysiological characterization using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes and cell-based antiviral efficacy assessment via plaque reduction assays. This guide is intended for researchers, medicinal chemists, and virologists engaged in the discovery and development of next-generation anti-influenza therapeutics.

The Influenza A M2 Proton Channel: An Enduring Therapeutic Target

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-activated proton channel, essential for the viral life cycle.[1] Upon viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow from the endosome into the virion's interior, a crucial step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, enabling the release of the viral genome into the cytoplasm for replication.[2][3] Later in the replication cycle, the M2 protein also plays a role in regulating the pH of the trans-Golgi network, which prevents the premature conformational changes of newly synthesized hemagglutinin.[4]

The adamantane class of drugs, including amantadine and rimantadine, were the first M2 channel inhibitors to be approved. They function by physically occluding the channel's pore, thereby blocking proton translocation.[3] However, their clinical utility has been severely compromised due to the rapid emergence and global prevalence of resistant viral strains.[5] Resistance is primarily conferred by single amino acid substitutions within the transmembrane domain of the M2 protein, with the S31N mutation being the most common, present in over 95% of circulating adamantane-resistant strains.[3] This widespread resistance underscores the urgent need for novel M2 inhibitors that are effective against both wild-type and resistant channels.

3-Azaspiro[5.5]undecane Hydrochloride: A Potent M2 Inhibitor

3-Azaspiro[5.5]undecane hydrochloride, also known as 4,4-Pentamethylenepiperidine hydrochloride, is a spiro-piperidine derivative that has demonstrated potent inhibitory activity against the wild-type influenza A M2 proton channel.[6][7]

Chemical Structure and Properties

-

IUPAC Name: 3-Azaspiro[5.5]undecane hydrochloride

-

Synonyms: 4,4-Pentamethylenepiperidine hydrochloride

-

CAS Number: 180-44-9

-

Molecular Formula: C₁₀H₂₀ClN

-

Molecular Weight: 189.73 g/mol

Caption: Chemical structure of 3-Azaspiro[5.5]undecane Hydrochloride.

Mechanism of Action

3-Azaspiro[5.5]undecane hydrochloride, like amantadine, is a pore blocker. Its positively charged amine group at physiological pH is thought to interact with the channel pore, sterically hindering the passage of protons.[4] Solid-state NMR studies have revealed that this spiro-piperidine inhibitor interacts with the M2 transmembrane domain differently than amantadine. It appears to bind more extensively within the channel, inducing a more uniform conformation of the protein and reducing the dynamic disorder of key residues near the channel's central cavity.[2][7] This distinct binding mode may contribute to its enhanced potency.

Caption: Mechanism of M2 proton channel inhibition.

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride can be achieved via the reduction of 3,3-pentamethylene glutarimide (also known as 3-Azaspiro[5.5]undecane-2,4-dione).[8]

Synthesis of Precursor: 3,3-Pentamethylene Glutarimide

The precursor can be synthesized from 1,1-cyclohexanediacetic acid.

Protocol:

-

To a round-bottom flask, add 1,1-cyclohexanediacetic acid (1 equivalent) and formamide (2 equivalents).[9]

-

Heat the mixture with stirring to 150-160°C for 4 hours. The initial suspension will become a clear solution.[9]

-

After the reaction is complete, cautiously pour the hot, clear reaction mixture into water.

-

Collect the resulting colorless precipitate by filtration, wash with water, and dry under vacuum to yield 3,3-pentamethylene glutarimide.

Reduction to 3-Azaspiro[5.5]undecane Hydrochloride

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

To this suspension, add 3,3-pentamethylene glutarimide (1 equivalent) portion-wise, controlling any exothermic reaction with an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 3-azaspiro[5.5]undecane free base as an oil.

-

Dissolve the crude product in anhydrous diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Azaspiro[5.5]undecane hydrochloride.

Evaluation of Inhibitory Activity

Electrophysiological Analysis: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique, using Xenopus laevis oocytes as a heterologous expression system, is a gold standard for characterizing the function and inhibition of ion channels like M2.[10][11]

Experimental Workflow:

Caption: Workflow for TEVC analysis of M2 inhibitors.

Detailed Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes and inject each with cRNA encoding the desired influenza A M2 protein (e.g., from A/Udorn/72 for wild-type studies). Incubate the oocytes for 2-4 days at 16-18°C to allow for M2 channel expression.

-

Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl. The resistance should be between 0.5-2.0 MΩ.

-

Recording Setup: Place an M2-expressing oocyte in a recording chamber continuously perfused with a high sodium buffer (ND96) at a pH where the channel is inactive (e.g., pH 7.5).[12]

-

Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential, typically -20 mV or -30 mV.

-

Channel Activation and Baseline Recording: Switch the perfusion to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, which will result in an inward current. Record this stable baseline current.

-

Inhibitor Application: Perfuse the oocyte with the low pH buffer containing a known concentration of 3-Azaspiro[5.5]undecane hydrochloride. The current will decrease as the channels are blocked.

-

Data Acquisition: Record the steady-state inhibited current.

-

Dose-Response Analysis: Repeat steps 5-7 with a range of inhibitor concentrations. Calculate the percentage of inhibition for each concentration relative to the baseline current. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Antiviral Efficacy: Plaque Reduction Assay

This cell-based assay quantifies the ability of a compound to inhibit the replication of infectious virus particles.[2][13]

Experimental Workflow:

Caption: Workflow for Plaque Reduction Assay.

Detailed Protocol:

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until they form a confluent monolayer.

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza A virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Inhibitor Treatment: After adsorption, remove the viral inoculum. Overlay the cell monolayers with a semi-solid medium (e.g., containing Avicel or agarose) mixed with TPCK-trypsin and varying concentrations of 3-Azaspiro[5.5]undecane hydrochloride. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques have formed in the virus control wells.

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin). Once fixed, remove the overlay and stain the cell monolayer with a solution such as 1% crystal violet. The viable cells will stain purple, while the areas of cell death caused by viral replication (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the "no drug" control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the logarithm of the drug concentration.

Inhibitory Profile and Comparative Data

3-Azaspiro[5.5]undecane hydrochloride has demonstrated superior potency against the wild-type M2 channel compared to amantadine.

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| 3-Azaspiro[5.5]undecane HCl | Influenza A M2 (WT) | TEVC | 0.92 ± 0.11 | [2][7] |

| Amantadine | Influenza A M2 (WT) | TEVC | 16 | [2][7] |

Note: Data on the inhibitory activity of 3-Azaspiro[5.5]undecane hydrochloride against amantadine-resistant M2 mutants (e.g., S31N, V27A) is a critical next step in its evaluation and should be prioritized in future studies.

Conclusion and Future Directions

3-Azaspiro[5.5]undecane hydrochloride represents a promising lead compound in the pursuit of novel influenza A M2 inhibitors. Its spiro-piperidine scaffold offers a distinct and more potent interaction with the M2 channel compared to the adamantane class of drugs. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for its further investigation and for the screening and characterization of related analogs.

Future research should focus on several key areas:

-

Efficacy against Resistant Strains: A comprehensive evaluation of its inhibitory activity against a panel of clinically relevant amantadine-resistant M2 mutants is essential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Progression of promising candidates into animal models of influenza infection to assess their therapeutic potential.

By leveraging the methodologies outlined herein, the scientific community can continue to advance the development of new M2 inhibitors, a critical component in the global strategy to combat influenza.

References

- Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2009). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.

- Cady, S. D., Wang, J., Wu, Y., DeGrado, W. F., & Hong, M. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 131(22), 8066–8076.

-

Cady, S. D., Wang, J., Wu, Y., DeGrado, W. F., & Hong, M. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. PubMed. [Link]

-

Protocols.io. (2022). Influenza virus plaque assay. [Link]

-

ResearchGate. (n.d.). Spiropiperidine 33 and analogs featuring an additional heteroatom. [Link]

-

衍因科技. (2022). Influenza virus plaque assay — Protocols IO. [Link]

-

Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. [Link]

-

Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. [Link]

- Pless, S. A., & Ahern, C. A. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89.

- Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza virus M2 protein has ion channel activity. Cell, 69(3), 517–528.

- Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89.

-

ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay? [Link]

-

ResearchGate. (2017). Two-Electrode Voltage Clamp. [Link]

-

NPI Electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

-

MDPI. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. [Link]

-

National Institutes of Health. (2021). Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. [Link]

-

Patsnap Synapse. (2024). What are M2 protein inhibitors and how do they work? [Link]

- DeGrado, W. F., & Wang, J. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein science : a publication of the Protein Society, 21(10), 1443–1454.

-

Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Influenza virus plaque assay [protocols.io]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Structural basis for proton conduction and inhibition by the influenza M2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. multichannelsystems.com [multichannelsystems.com]

- 6. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oipub.com [oipub.com]

- 8. Structural and dynamic mechanisms for the function and inhibition of the M2 proton channel from influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to Spirocyclic Compounds in Antiviral Drug Discovery

Introduction: Beyond Flatland—Embracing the Third Dimension in Antiviral Therapy

For decades, the landscape of drug discovery has been dominated by planar, aromatic compounds. While effective, this "flatland" approach often encounters limitations in achieving high target specificity and favorable pharmacokinetic profiles. The emergence of spirocyclic compounds—molecules in which two rings share a single, quaternary carbon atom—represents a paradigm shift, introducing inherent three-dimensionality and structural rigidity that opens new frontiers in medicinal chemistry.[1][2]

This guide provides a comprehensive technical overview of the application of spirocyclic scaffolds in the discovery and development of novel antiviral agents. We will move beyond a simple recitation of facts to explore the underlying rationale for their use, delve into specific case studies against critical viral pathogens, and provide actionable experimental protocols for researchers in the field. The central thesis is that the unique topology of spirocycles provides a powerful tool to overcome common challenges in antiviral drug design, including potency, selectivity, and the emergence of drug resistance.

The Spirocyclic Advantage: A Physicochemical and Structural Rationale

The strategic incorporation of a spirocyclic moiety into a drug candidate is not merely a novelty; it is a decision rooted in sound physicochemical principles. The advantages stem directly from their unique three-dimensional structure.[1][3]

Key Advantages:

-

Enhanced Three-Dimensionality (3D) and Fsp³ Character: The spiro atom, being a quaternary sp³-hybridized carbon, forces the connected rings into orthogonal orientations. This projects functional groups into distinct vectors in 3D space, allowing for more precise and extensive interactions within a protein's binding pocket compared to flat aromatic systems.[1] This increased fraction of sp³-hybridized carbons (Fsp³) is a well-established correlate with higher clinical success rates, as it often leads to improved solubility and metabolic stability.[3][4]

-

Conformational Rigidity: The fused nature of spirocycles locks the molecule into a limited number of well-defined conformations.[2][4] This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate directly to higher binding affinity and potency.[5][6]

-

Improved Physicochemical Properties: The introduction of spirocyclic scaffolds, particularly azaspirocycles, has been shown to modulate key drug-like properties.[4] Compared to their non-spirocyclic counterparts, they can decrease lipophilicity (LogP/LogD), enhance aqueous solubility, and improve metabolic stability by blocking sites of metabolism.[1][3][4]

-

Structural Novelty and Intellectual Property: In a competitive landscape, spirocyclic scaffolds provide access to novel chemical space, offering significant opportunities for securing intellectual property.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: The causal relationship from core structure to drug discovery benefits.

Case Studies: Spirocyclic Compounds Targeting Key Viruses

The theoretical advantages of spirocyclic scaffolds have been translated into tangible successes across a range of viral targets. Here, we examine several prominent examples.

Hepatitis C Virus (HCV)

HCV has been a particularly fruitful area for the application of spirocyclic chemistry. Potent inhibitors have been developed against multiple viral nonstructural proteins.

-

NS4B Inhibitors: Researchers designed and synthesized novel spirocyclic piperidine analogs that demonstrated excellent in vitro anti-HCV activity.[7] The dispiro compound 6p showed EC₅₀ values of 1.5 nM and 1.2 nM against genotypes 1a and 1b, respectively.[7] Mechanistic studies confirmed that these compounds bind directly to the NS4B protein, and their potency was reduced in replicons containing known NS4B resistance mutations, validating the target engagement.[7]

-

NS3/4a Protease Inhibitors: A highly stereoselective synthesis was developed for an HCV NS3/4a protease inhibitor featuring a unique spirocyclic and macrocyclic architecture.[8][9] The decision to use a late-stage spirocyclization was a key strategic choice, as it enabled rapid exploration of structure-activity relationships (SAR) during the lead optimization phase while also providing a viable route for large-scale synthesis for clinical trials.[8][9]

Human Immunodeficiency Virus (HIV)

The fight against HIV has benefited from structure-based drug design, where spirocycles have been employed to create highly specific inhibitors.

-

HIV Protease Inhibitors: Novel spirocyclic ethers were designed to function as nonpeptidal P2-ligands for HIV-1 protease inhibitors.[10] By incorporating these rigid, three-dimensional ligands into a known inhibitor scaffold, potent compounds were generated. This work exemplifies how spirocycles can be used to replace more flexible or peptidic elements to improve drug-like properties while maintaining or enhancing potency.[10]

-

TAR RNA Binding Agents: Spirocyclic helical compounds have been investigated as agents that bind specifically to bulged RNA structures, such as the HIV-2 trans-activation response (TAR) element.[11] This represents a less conventional antiviral strategy, moving beyond protein targets to inhibit viral replication by targeting essential RNA secondary structures.[11]

Coronaviruses (MHV and HCoV-229E)

The conformational restriction of spirocyclic nucleosides makes them intriguing candidates for inhibiting viral polymerases.

-

Spirocyclic Nucleoside Analogs: A library of spirocyclic ribonucleosides, including triazolic and azetidinic systems, was synthesized and evaluated for antiviral properties using Murine Hepatitis Virus (MHV) as a model for coronaviruses.[12][13] These compounds were designed as conformationally restricted analogs of ribavirin, a broad-spectrum antiviral.[14] One derivative, 3f , showed a promising million-fold reduction in MHV growth, demonstrating the potential of this scaffold.[14]

-

Thiopyrimidinone Derivatives: A novel family of spirocyclic thiopyrimidinones was evaluated against human coronavirus 229E (HCoV-229E).[15] Compound 9 exhibited outstanding inhibitory ability with a high selectivity index (SI) of 14.8. Molecular dynamics simulations suggested that its mechanism of action involves binding to the main protease (Mpro) of SARS-CoV-2, highlighting a potential broad-spectrum application against coronaviruses.[15]

Influenza Virus

Spirocyclic compounds have been identified as inhibitors of influenza virus replication through various mechanisms.

-

vRNP Nuclear Export Inhibitors: The spiro compound KR-23502 was found to inhibit both influenza A and B viruses.[16] Its mechanism involves interfering with the nuclear export of the viral ribonucleoprotein (vRNP) complex, a critical step in the late stage of viral replication.[16] Notably, the compound demonstrated a relatively high genetic barrier to resistance, a highly desirable trait for any antiviral drug.[16]

-

Neuraminidase Inhibition: Dihydrofuropyridinones, a class of compounds that can incorporate spirocyclic features, were identified through a target-free screen and later found to act by suppressing viral neuraminidase activity.[17]

Data Summary: Antiviral Activity of Selected Spirocyclic Compounds

| Compound Class/Name | Virus Target | Viral Protein/Process | Potency (EC₅₀/IC₅₀) | Selectivity Index (SI) | Reference |

| Dispiro Piperidine (6p) | HCV (Genotype 1a/1b) | NS4B Protein | 1.5 nM / 1.2 nM | Not Reported | [7] |

| Spirocyclic Thiopyrimidinone (9) | HCoV-229E | Main Protease (Mpro) | Not Reported (CPE) | 14.8 | [15] |

| Spirocyclic Nucleoside (3f) | MHV | Viral Polymerase (putative) | ~1.3 µM (estimated) | >1500 | [14] |

| Spirooxindole (12a) | HIV | HIV Protease | 6 nM | Not Reported | [18] |

| Fluoro-spiro-isoxazoline (4d) | HCMV | Not Specified | ~10 µM | Not Reported | [19] |

Experimental Protocols & Workflows

A core tenet of our scientific approach is the translation of concepts into practice. Here we provide validated, step-by-step methodologies for the synthesis and evaluation of spirocyclic antiviral candidates.

Protocol 1: Synthesis via Intramolecular 1,3-Dipolar Cycloaddition

This protocol outlines a general method for synthesizing spirocyclic triazolooxazine nucleosides, adapted from published procedures.[14] This strategy is powerful because it builds the complex spirocyclic core in a single, efficient step.

Objective: To synthesize a protected spirocyclic nucleoside adduct via an intramolecular cycloaddition reaction.

Materials:

-

Azido-derivative of a chosen sugar (e.g., from β-D-psicofuranose)

-

Appropriate propargyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon), add the azido-sugar derivative (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Causality: The NaH acts as a strong base to deprotonate the primary alcohol, forming an alkoxide intermediate which is a potent nucleophile.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes. Add the desired propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

-

Purification (Intermediate): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the uncyclized azide-alkyne intermediate.

-

Cycloaddition: Dissolve the crude intermediate in anhydrous toluene. Heat the solution to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality: The thermal energy promotes the intramolecular [3+2] cycloaddition between the azide and alkyne moieties, forming the thermodynamically stable triazole ring and creating the spirocenter.

-

Final Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the protected spirocyclic nucleoside.

-

Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for the synthesis of a spirocyclic nucleoside.

Protocol 2: Cell-Based Antiviral Assay (CPE Inhibition)

This protocol describes a general method to evaluate the efficacy of a test compound in protecting host cells from virus-induced cytopathic effect (CPE).

Objective: To determine the half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) of a spirocyclic compound.

Materials:

-

Susceptible host cell line (e.g., Vero-E6 for coronaviruses)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound stock solution in DMSO

-

Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom, opaque-walled plates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a 90-100% confluent monolayer after 24 hours. Incubate at 37 °C, 5% CO₂.

-

Compound Preparation (Toxicity Plate): Prepare a serial dilution of the test compound in culture medium. Remove the medium from one plate of cells and add the compound dilutions. This plate will not be infected and serves to determine the CC₅₀. Include "cells only" and "vehicle (DMSO) only" controls.

-

Compound and Virus Addition (Efficacy Plate): On a separate plate of cells, add the same serial dilutions of the test compound. Immediately after, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Self-Validation: Include "virus only" (positive control for CPE) and "cells only" (negative control) wells.

-

Incubation: Incubate both plates at 37 °C, 5% CO₂ for 48-72 hours, or until the "virus only" control wells show 90-100% CPE.

-

Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the number of viable cells.

-

Data Analysis:

-

CC₅₀: For the toxicity plate, normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the log of compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the CC₅₀.

-

EC₅₀: For the efficacy plate, normalize the data with the "virus only" control as 0% protection and the "cells only" control as 100% protection. Plot the percentage of protection against the log of compound concentration and use a non-linear regression to calculate the EC₅₀.

-

Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). Trustworthiness: A higher SI value indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to host cells.

-

Challenges and Future Perspectives

Despite their immense promise, the integration of spirocyclic scaffolds into drug discovery is not without challenges. Their synthesis can be complex, often requiring multi-step routes and careful control of stereochemistry.[1] Furthermore, the inherent rigidity, while beneficial for potency, can make SAR exploration more challenging compared to flexible linear molecules.

The future of this field is bright, with several exciting directions:

-

New Synthetic Methodologies: Continued innovation in synthetic organic chemistry will make diverse spirocyclic building blocks more accessible, lowering the barrier to their inclusion in screening libraries.[20]

-

Fragment-Based Drug Discovery (FBDD): The development of fragment libraries enriched with novel spirocycles could provide unique starting points for drug discovery campaigns, allowing for the exploration of previously un-drugged binding pockets.[1]

-

Targeting Protein-Protein Interactions (PPIs): The ability of spirocycles to project functional groups in precise vectors makes them ideal scaffolds for designing inhibitors of challenging targets like viral PPIs, which often involve large, shallow binding surfaces.

Conclusion

Spirocyclic compounds represent a powerful and increasingly vital tool in the arsenal of medicinal chemists dedicated to antiviral drug discovery. By providing a robust framework to escape the limitations of flat, two-dimensional structures, they offer a rational path toward compounds with improved potency, selectivity, and pharmacokinetic properties. The case studies presented herein demonstrate tangible success against a host of clinically relevant viruses, from HCV and HIV to influenza and coronaviruses. As synthetic methodologies become more sophisticated and our understanding of their structural benefits deepens, we can confidently expect that the intricate, three-dimensional world of spirocycles will yield the next generation of breakthrough antiviral therapies.

References

-

Tai, V. W., et al. (2014). Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Cobb, A. J. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. New Journal of Chemistry. Available at: [Link]

-

Ghosh, A. K., et al. (2001). Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-